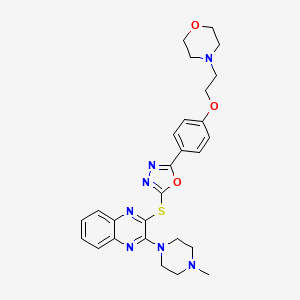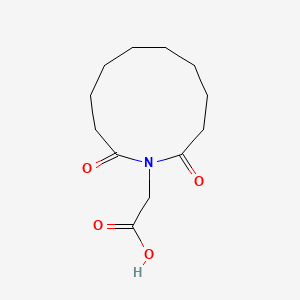
N-Sebacoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sebacoylglycine, also known as 10-[(Carboxymethyl)amino]-10-oxodecanoic acid, is a white crystalline powder or crystals with a molecular weight of 259.30 g/mol . It is an important organic intermediate widely used in various fields such as pharmaceuticals, agrochemicals, and the chemical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Sebacoylglycine typically involves the reaction of sebacic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Sebacoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Sebacoylglycine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Sebacoylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycine: Similar in structure but with an acetyl group instead of a sebacoyl group.
N-Formylglycine: Contains a formyl group instead of a sebacoyl group.
N-Butyroylglycine: Has a butyroyl group instead of a sebacoyl group.
Uniqueness
N-Sebacoylglycine is unique due to its longer carbon chain (sebacoyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in various fields .
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(2,11-dioxo-azacycloundec-1-yl)acetic acid |
InChI |
InChI=1S/C12H19NO4/c14-10-7-5-3-1-2-4-6-8-11(15)13(10)9-12(16)17/h1-9H2,(H,16,17) |
Clé InChI |
RONZTKBMKOHHAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(=O)N(C(=O)CCC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


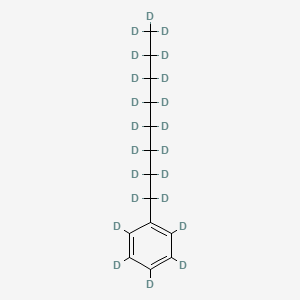
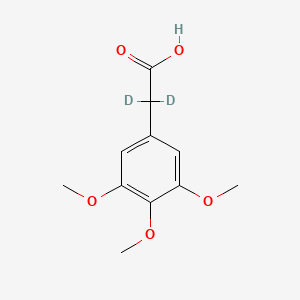
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
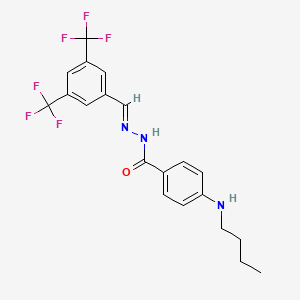
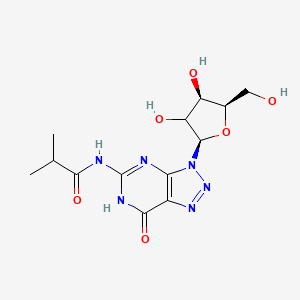
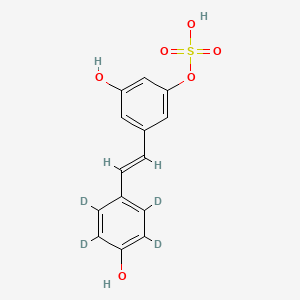

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
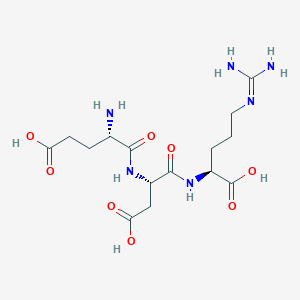
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
